molecular formula C5H11NOS B1423364 2-Ethoxypropanethioamide CAS No. 1250186-91-4

2-Ethoxypropanethioamide

Cat. No.: B1423364
CAS No.: 1250186-91-4
M. Wt: 133.21 g/mol
InChI Key: NHORAMHITFMBQE-UHFFFAOYSA-N
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Description

2-Ethoxypropanethioamide (CID 54595698) is a chemical compound with the molecular formula C5H11NOS . As a thioamide, it belongs to a class of compounds where a sulfur atom replaces the oxygen of a typical amide bond . This single-atom substitution significantly alters the molecule's properties, making thioamides valuable tools in medicinal chemistry and drug discovery . They are known to be fascinating isosteres of canonical amides, with a longer C=S bond compared to the C=O bond, which influences their conformation and interactions . Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than their oxo-counterparts, and they exhibit a distinct red-shifted UV absorption profile . These characteristics have led to the use of thioamide-containing compounds in the development of therapeutic agents for a range of diseases, including cancer, microbial infections, and other human conditions . Furthermore, the thioamide motif is utilized in research to enhance the proteolytic stability of peptides and to serve as probes for studying protein dynamics and conformation through techniques such as fluorescence quenching and FRET . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-3-7-4(2)5(6)8/h4H,3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORAMHITFMBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethoxypropanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-ethoxypropanethioamide, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis: Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electron density around the nuclei, which is primarily affected by the electronegativity of neighboring atoms and functional groups.

Proton (¹H) NMR: The ethoxy group is expected to present a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃). The methine proton (-CH-) of the propane (B168953) backbone will be deshielded by both the ethoxy and the thioamide groups, likely appearing as a quartet due to coupling with the adjacent methyl protons. These methyl protons, in turn, would appear as a doublet. The thioamide (-CSNH₂) protons are expected to be broad and may appear as two separate signals due to hindered rotation around the C-N bond, a common feature in thioamides.

Carbon-¹³ (¹³C) NMR: The most downfield signal in the ¹³C NMR spectrum is predicted to be the thiocarbonyl carbon (C=S) due to its significant deshielding, typically appearing in the 200–210 ppm range. The carbons of the ethoxy group and the propane backbone will appear in the upfield region. The carbon attached to the oxygen (-O-CH₂) will be the most deshielded among the aliphatic carbons.

The following tables outline the predicted chemical shifts and coupling constants for this compound, based on established values for similar structural motifs.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CSNH₂ (amide H) 7.5 - 9.5 Broad singlet (2H) -
-O-CH ₂-CH₃ (methylene H) 3.5 - 3.8 Quartet (q) ~7.0
-CH(OCH₂CH₃)- (methine H) 3.0 - 3.4 Quartet (q) ~6.8
-O-CH₂-CH ₃ (methyl H) 1.2 - 1.4 Triplet (t) ~7.0
-CH(CH ₃)- (methyl H) 1.3 - 1.5 Doublet (d) ~6.8

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =S (thiocarbonyl C) 205 - 210
-O-C H₂-CH₃ (methylene C) 65 - 70
-C H(OCH₂CH₃)- (methine C) 50 - 55
-CH(C H₃)- (methyl C) 18 - 23
-O-CH₂-C H₃ (methyl C) 14 - 16

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments made from 1D NMR, a series of 2D experiments would be employed to map out the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks connecting:

The methylene protons (-O-CH₂-) with the terminal methyl protons (-CH₃) of the ethoxy group.

The methine proton (-CH-) with the protons of its adjacent methyl group (-CH(CH₃)-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks linking each proton signal to the carbon signal of the atom it is attached to, confirming the assignments in the tables above. For example, the proton signal around 3.6 ppm would correlate with the carbon signal around 67 ppm, confirming the -O-CH₂- group.

A cross-peak between the methine proton (-CH-) and the thiocarbonyl carbon (C=S).

Correlations between the methylene protons of the ethoxy group (-O-CH₂-) and the methine carbon (-CH-).

Correlations between the methyl protons of the propane backbone (-CH(CH₃)-) and the thiocarbonyl carbon (C=S).

Dynamic NMR Studies for Conformational Analysis

The thioamide functional group exhibits significant resonance, leading to a partial double bond character in the carbon-nitrogen (C-N) bond. This results in a substantial energy barrier to rotation around this bond. acs.orgnih.govcdnsciencepub.com This restricted rotation can lead to the existence of cis and trans isomers, which may be observable by NMR spectroscopy.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate this conformational isomerism. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the protons and carbons of each isomer might be resolved. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the distinct signals for the isomers broaden and merge into a single, averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (activation free energy, ΔG‡) for the C-N bond rotation can be calculated. For primary thioamides like this compound, this dynamic behavior would particularly affect the signals of the groups near the thioamide moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds.

Characteristic Band Assignments of the Thioamide and Ethoxy Moieties

The IR and Raman spectra of this compound would be dominated by absorptions characteristic of its two main functional parts: the thioamide group and the ethoxy group.

Thioamide Moiety: The thioamide group has several characteristic vibrations. The C=S stretching vibration is particularly noteworthy. Unlike the strong, sharp C=O stretch in amides (around 1650 cm⁻¹), the C=S stretch is often weaker in the IR spectrum and appears at a much lower frequency, typically in the 700-850 cm⁻¹ range, due to the greater mass of sulfur and the lower bond order. actachemscand.org This band is often mixed with other vibrations. The N-H stretching vibrations of the primary thioamide will appear as one or two bands in the 3100-3400 cm⁻¹ region. The N-H bending vibration (scissoring) typically appears around 1600-1650 cm⁻¹.

Ethoxy Moiety: The ethoxy group is characterized by a strong C-O single bond stretching vibration, which is expected to appear in the 1050-1150 cm⁻¹ region. Additionally, the C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. libretexts.org

Predicted IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3150 Medium-Strong N-H stretching
3000 - 2850 Medium-Strong C-H stretching (aliphatic)
1650 - 1600 Medium N-H bending
1470 - 1440 Medium C-H bending (CH₂)
1380 - 1360 Medium C-H bending (CH₃)
1150 - 1050 Strong C-O stretching
850 - 700 Medium C=S stretching

Analysis of Hydrogen Bonding and Molecular Interactions

In the solid state or in concentrated solutions, thioamides can form intermolecular hydrogen bonds of the type N-H···S. nih.gov This interaction involves the hydrogen atom of the N-H group of one molecule and the sulfur atom of a neighboring molecule. Hydrogen bonding has a distinct effect on vibrational spectra.

The N-H stretching band is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonding solvent (e.g., dilute CCl₄ solution), the N-H stretch would appear as a relatively sharp band at a higher frequency. In the presence of hydrogen bonding (e.g., pure liquid or solid state), this band becomes broader and shifts to a lower wavenumber (a red shift). youtube.comquora.com The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions. The C=S stretching band may also be slightly affected, typically shifting to a lower frequency upon hydrogen bond formation, as the interaction donates electron density into the C=S antibonding orbitals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a positively charged molecular ion (M+). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is unstable and often breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, which serves as a molecular fingerprint. The peak with the highest abundance is known as the base peak. docbrown.info

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would be influenced by the functional groups present: the thioamide and the ether linkage. Common fragmentation processes include alpha-cleavage (cleavage of a bond adjacent to a heteroatom) and McLafferty rearrangements. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule and its fragments. nih.govyoutube.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions that have the same integer mass but different chemical formulas (isobars).

For this compound (C5H11NOS), HRMS would be able to provide an exact mass measurement, which can be used to confirm its elemental formula. This is crucial for distinguishing it from other compounds that might have the same nominal mass. For instance, if a molecular ion is detected at a specific m/z value, HRMS can confirm if the measured mass corresponds to the calculated exact mass of C5H11NOS.

Table 1: Illustrative HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)Mass Error (ppm)
C₅H₁₁NOS133.0561133.05642.25

Note: This table is for illustrative purposes to demonstrate the type of data obtained from HRMS analysis.

Fragmentation Pathways and Isotopic Abundance

The fragmentation of the this compound molecular ion would likely proceed through several pathways, dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org The presence of nitrogen and sulfur atoms influences the fragmentation. Alpha-cleavage is a primary fragmentation mode for ethers and amides. miamioh.edulibretexts.org

Plausible Fragmentation Pathways:

Alpha-cleavage adjacent to the ether oxygen: This could lead to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃).

Cleavage of the C-C bond next to the thioamide group: This would be a form of alpha-cleavage relative to the carbonyl-like group.

McLafferty Rearrangement: If the alkyl chain is long enough, a rearrangement involving a six-membered transition state can occur, leading to the elimination of a neutral alkene. miamioh.edu

The analysis of isotopic abundance is also a key feature of mass spectrometry. The presence of sulfur in this compound would result in a characteristic isotopic pattern. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2%. This means that in the mass spectrum, there will be a peak at M+2 (two mass units higher than the molecular ion) with an intensity of about 4.2% relative to the M+ peak. youtube.com This M+2 peak is a strong indicator for the presence of a single sulfur atom in the molecule.

Table 2: Predicted Major Fragments for this compound

m/z ValuePossible Fragment StructureFragmentation Pathway
118[C₄H₈NOS]⁺Loss of •CH₃
104[C₃H₆NOS]⁺Loss of •C₂H₅
88[C₃H₆NS]⁺Cleavage of C-O bond
75[CH₃CH=SNH₂]⁺Cleavage and rearrangement
45[C₂H₅O]⁺Cleavage of C-C bond

Note: This table presents hypothetical fragmentation data based on established chemical principles.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, the precise location of each atom in the unit cell can be determined, revealing bond lengths, bond angles, and torsional angles. wikipedia.org

Crystal Structure Determination and Unit Cell Parameters

The fundamental repeating block of a crystal is called the unit cell. libretexts.org The unit cell is defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org These parameters define the size and shape of the unit cell. The arrangement of atoms within the unit cell and the symmetry of the crystal are described by one of 230 possible space groups.

For this compound, a single-crystal XRD experiment would yield its specific unit cell parameters and space group. This data provides the foundational information about how the molecules are arranged in the solid state. The diffraction data is collected and processed to generate an electron density map, from which the atomic positions are determined and refined.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)8.75
c (Å)11.05
α (°)90
β (°)94.57
γ (°)90
Volume (ų)823.1
Z (molecules/unit cell)4

Note: This table is a hypothetical example based on data for similar organic molecules to illustrate the output of an XRD analysis. researchgate.netresearchgate.net

Conformational Preferences and Tautomeric Forms in the Solid State

Many organic molecules can adopt different spatial arrangements, or conformations, due to rotation around single bonds. osti.gov In the solid state, a molecule is typically "locked" into a specific low-energy conformation. mdpi.com XRD analysis can precisely determine this conformation by defining the torsional angles between different parts of the molecule. For this compound, key conformational features would include the orientation of the ethoxy group relative to the propanethioamide backbone.

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers. nih.gov Thioamides can exhibit tautomerism, existing in the thioamide form (-C(=S)-NH₂) or the thioimidic acid form (-C(SH)=NH). While the thioamide form is generally more stable, the solid-state structure can sometimes trap a specific tautomer. rsc.org It is also possible, though rare, for both tautomers to co-exist within the same crystal. nih.govresearchgate.net XRD can distinguish between these forms by locating the positions of hydrogen atoms and determining the C-S and C-N bond lengths, which differ between the two tautomers.

Intermolecular Interactions and Crystal Packing

Crystal packing describes how individual molecules are arranged together to form the bulk crystalline solid. This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.comresearchgate.net The thioamide group in this compound is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfur atom).

An XRD study would reveal the specific intermolecular interactions that dictate the crystal packing of this compound. It is highly likely that the molecules would form hydrogen-bonded networks. For instance, the N-H group of one molecule could form a hydrogen bond with the sulfur atom of a neighboring molecule (N-H···S), leading to the formation of chains or dimers. researchgate.net The analysis would provide precise distances and angles for these interactions, offering insight into their strength and importance in stabilizing the crystal lattice.

Theoretical and Computational Chemistry of 2 Ethoxypropanethioamide

Electronic Structure and Bonding Analysis

The electronic structure of 2-ethoxypropanethioamide is fundamentally shaped by the interplay between the thioamide functional group (-CSNH₂) and the adjacent ethoxy substituent. The sulfur atom, with its larger van der Waals radius and lower Lewis basicity compared to oxygen, dictates many of the unique electronic features of the molecule. nih.gov

Quantum chemical calculations are indispensable for accurately modeling the properties of thioamides. Density Functional Theory (DFT) and ab initio methods are prominently used to investigate the molecular geometry, vibrational frequencies, and electronic characteristics of these systems. nih.govscirp.orgmdpi.com

DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to balance computational cost and accuracy for thioamide derivatives. nih.govmdpi.com These calculations are crucial for optimizing the molecular geometry and understanding the stability of different conformations. nih.gov For instance, DFT studies on related thioamide systems have successfully predicted the influence of various substituents and environmental factors on their structure. mdpi.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and are used for more precise energy calculations and for studying systems where electron correlation is significant. researchgate.netresearchgate.net These methods are valuable for calculating properties like rotational energy barriers and the relative stabilities of tautomers, providing a rigorous benchmark for DFT results. researchgate.netresearchgate.net For this compound, a combination of DFT for geometry optimization and higher-level ab initio calculations for single-point energies would yield a comprehensive and reliable theoretical description.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and nitrogen atoms, which are involved in the π-system of the thioamide group. The LUMO is likely to be a π* anti-bonding orbital localized over the C=S double bond. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com

Computational methods like DFT can accurately predict HOMO and LUMO energies and visualize their spatial distribution. mdpi.comschrodinger.com This analysis helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. Molecules with a small HOMO-LUMO energy gap are generally more polarizable and are considered "soft" molecules. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Simple Thioamide

Molecular Orbital Energy (eV) Description
HOMO -8.5 Primarily localized on S and N atoms, π-character
LUMO -1.2 Primarily localized on the C=S bond, π*-character
Energy Gap 7.3 Indicator of chemical stability

Note: Values are illustrative and based on typical DFT calculations for simple thioamides.

The thioamide linkage exhibits a distinct charge distribution due to resonance. The delocalization of the nitrogen lone pair into the C=S π-system imparts partial double-bond character to the C-N bond and places a partial negative charge on the sulfur atom and a partial positive charge on the nitrogen atom. nih.govnih.gov This resonance is generally more pronounced in thioamides than in their amide counterparts, leading to a shorter C-N bond. nih.gov

The C=S bond in thioamides is significantly longer (approx. 1.66 Å) and more polarizable than the C=O bond in amides. nih.gov The electrostatic potential map of a thioamide reveals a region of high electron density around the sulfur atom, which influences its hydrogen bonding capabilities. nih.gov Computational analysis can quantify the atomic charges, confirming the polarization of the thioamide group and providing insight into its intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is determined by rotations around its single bonds. Conformational analysis maps the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that separate them. emory.eduresearchgate.net

Rotation around the C-N bond in thioamides is significantly hindered due to its partial double-bond character from resonance. This results in a substantial rotational barrier, often high enough to allow for the observation of distinct cis and trans isomers at room temperature. researchgate.net Computational studies on N-methyl-substituted thioamides have calculated these barriers, noting the importance of steric repulsion in determining the stability of different forms. researchgate.net For this compound, the planarity of the thioamide group is expected to be a key structural feature.

Rotations are also possible around the C-C and C-O bonds of the 2-ethoxypropyl group. Quantum chemical calculations can determine the energy barriers for these rotations, which are generally much lower than the C-N barrier. iu.edu.sa By calculating the energy as a function of the dihedral angles, a potential energy surface can be generated, revealing the lowest-energy conformation of the molecule. emory.edu DFT calculations have been shown to reliably evaluate these rotational barriers in related amide systems. mdpi.comchemrxiv.org

Table 2: Calculated Rotational Energy Barriers in Thioamides

Bond of Rotation Molecule Method Calculated Barrier (kcal/mol)
C-N N-methylthioacetamide MP2 ~20
C-N Thioformamide (B92385) DFT ~18-22

Note: Data are representative values from computational studies on simple thioamides. researchgate.net

Thioamides can exist in a tautomeric equilibrium between the thione (amide) form and the thiol (imidothiol) form. For simple, non-cyclic thioamides, the thione form is overwhelmingly dominant. scispace.com Experimental and computational studies on compounds like thioacetamide (B46855) and thiobenzamide (B147508) have confirmed that the thione tautomer is significantly more stable than the thiol form. scispace.com

Ab initio and DFT calculations can be used to compute the relative energies of the two tautomers and the energy barrier for the proton transfer reaction that connects them. researchgate.netrsc.org Studies on thioformamide have shown that while the thione form is more stable, the thiolimine tautomer can be generated photochemically. nih.gov For this compound, the thione form is expected to be the most stable tautomer under normal conditions. The relative stability can be influenced by solvent effects, which can be modeled using polarizable continuum models in the calculations. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. These theoretical approaches are crucial for understanding the electronic structure and dynamic behavior of the molecule.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), are frequently employed to predict NMR chemical shifts (δ) and spin-spin coupling constants (J).

The standard approach involves a multi-step process. First, the three-dimensional structure of this compound is optimized using a selected level of theory, such as B3LYP with a 6-31G(d) basis set. This step is critical as the calculated NMR parameters are highly sensitive to the molecular geometry. For flexible molecules, a conformational search is necessary to identify the lowest energy conformers, and the final predicted spectrum is often a Boltzmann-weighted average of the spectra for each significant conformer.

Following geometry optimization, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While no specific computational NMR studies on this compound have been reported in the literature, the expected ¹H and ¹³C NMR chemical shifts can be estimated. For instance, the ¹³C chemical shift for the thiocarbonyl carbon (C=S) in thioamides is typically observed in the range of 200–210 ppm, which is significantly downfield from the corresponding amide carbonyl carbon.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts

Note: The following data is illustrative for a generic thioamide and not based on specific calculations for this compound.

AtomPredicted Chemical Shift (ppm)
C=S205.8
CH45.2
CH₃ (propanoyl)18.9
O-CH₂65.7
O-CH₂-CH₃15.3

Vibrational Frequency Predictions and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational frequency analysis is a standard procedure to predict these vibrational spectra and to assign the observed absorption bands to specific molecular motions.

The calculation of harmonic vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

For thioamides, a characteristic vibrational mode is the C=S stretching frequency. This band is generally found in the region of 1120 (±20) cm⁻¹, which is at a much lower wavenumber than the C=O stretch in amides (around 1660 cm⁻¹). The predicted vibrational spectrum for this compound would feature this characteristic C=S stretch, along with other modes corresponding to C-H, C-N, C-O, and N-H stretching and bending vibrations.

Illustrative Data Table for Predicted Vibrational Frequencies

Note: The following data is illustrative for a generic thioamide and not based on specific calculations for this compound.

Frequency (cm⁻¹)Vibrational Mode Assignment
3350N-H stretch
2980C-H stretch (aliphatic)
1520N-H bend
1380C-H bend (methyl)
1125C=S stretch
1050C-O stretch

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This information provides a detailed picture of the reaction pathway and helps to understand factors like reaction rates and selectivity.

Thioamides are known to be versatile intermediates in organic synthesis, capable of reacting with a wide range of electrophiles and nucleophiles. Computational studies on thioamide reactivity often focus on reactions such as N-C(S) bond activation and transformations of the thiocarbonyl group. For instance, DFT calculations have been used to investigate the mechanism of transamidation of thioamides, revealing the free energy profile of the reaction and providing insights into its chemoselectivity.

While no specific computational studies on the reaction mechanisms of this compound have been published, theoretical investigations could be envisioned for several types of reactions. For example, the hydrolysis of this compound to the corresponding amide could be modeled to understand the role of acid or base catalysts. Similarly, its reaction with alkylating agents at the sulfur atom, a common reaction for thioamides, could be studied to determine the reaction energetics and the structure of the resulting intermediates.

Reactivity and Chemical Transformations of 2 Ethoxypropanethioamide

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The thioamide functional group is characterized by a resonance structure that delocalizes the pi electrons across the sulfur, carbon, and nitrogen atoms. This electronic feature imparts both nucleophilic and electrophilic character to the molecule. Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov The sulfur atom, being less electronegative than oxygen, makes the C=S bond weaker (approximately 130 kcal/mol) than the C=O bond in amides (approximately 170 kcal/mol). nih.gov

Electrophilic Additions to Sulfur (e.g., Oxidation, Alkylation)

The sulfur atom in 2-Ethoxypropanethioamide is a primary site for electrophilic attack. Its lone pair of electrons makes it susceptible to reactions with a variety of electrophiles.

Oxidation: The oxidation of the thioamide group can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents can convert the thiocarbonyl group to a sulfoxide, while stronger oxidants can lead to the corresponding amide or other degradation products. For instance, the oxidation of thioamides to their corresponding amides is a common transformation. While specific studies on this compound are not prevalent, the general oxidation of thioamides can be achieved using reagents like hydrogen peroxide. The mechanism often involves the initial formation of an unstable S-oxide intermediate which then undergoes further reactions.

Alkylation: The sulfur atom of the thioamide is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides. This S-alkylation reaction results in the formation of a thioimidate salt. These salts are versatile intermediates in organic synthesis. For example, the reaction of a thioamide with an alkyl iodide would proceed via nucleophilic attack of the sulfur on the electrophilic carbon of the alkyl iodide, displacing the iodide and forming a new C-S bond. This reaction is analogous to the alkylation of thiols to form thioethers. libretexts.org The resulting thioimidate can then be used in subsequent transformations, such as reactions with nucleophiles at the now more electrophilic carbon atom.

Nucleophilic Additions to Carbonyl Carbon

The carbon atom of the thiocarbonyl group in this compound is electrophilic due to the polarization of the C=S bond. It is therefore susceptible to attack by nucleophiles. This reactivity is a cornerstone of thioamide chemistry, leading to a variety of addition and substitution products. The attack of a nucleophile on the thiocarbonyl carbon leads to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Desulfurization Reactions and Mechanism

Desulfurization of thioamides to their corresponding amides is a synthetically useful transformation. This reaction essentially involves the replacement of the sulfur atom with an oxygen atom. Various reagents and conditions have been developed for this purpose. For instance, the use of hydrogen peroxide in the presence of a Lewis acid like zirconium(IV) chloride has been shown to be an efficient system for the desulfurization of thioamides. libretexts.org The proposed mechanism involves the activation of hydrogen peroxide by the Lewis acid, creating a more electrophilic oxygen species that attacks the sulfur atom of the thioamide. This is followed by a series of steps leading to the extrusion of sulfur and the formation of the amide.

Another modern approach involves visible-light-promoted aerobic desulfurization using natural pigments like chlorophyll (B73375) as a photosensitizer. researchgate.netrsc.org In this process, singlet oxygen is generated, which then reacts with the thioamide. The reaction can proceed through a single-electron transfer (SET) pathway to form a thiocarbonyl cation radical, which ultimately leads to the amide and sulfur monoxide. rsc.org

Transamidation and Acylation Reactions

Transamidation: This reaction involves the exchange of the amino group of a thioamide with another amine. The direct transamidation of thioamides can be challenging due to the stability of the thioamide bond. However, activation of the thioamide is a key strategy to facilitate this transformation. One approach involves the site-selective N-activation of the thioamide bond, which decreases the resonance stabilization and makes the thiocarbonyl carbon more susceptible to nucleophilic attack. rsc.orgrsc.org This can be achieved by introducing an electron-withdrawing group on the nitrogen atom. Following the nucleophilic addition of an amine, the tetrahedral intermediate collapses, leading to the new thioamide. rsc.orgrsc.org

Acylation: The nitrogen atom of the thioamide can also undergo acylation, although it is generally less nucleophilic than the sulfur atom. Under certain conditions, particularly with strong acylating agents, N-acylation can occur. This reaction leads to the formation of N-acylthioamides, which are themselves interesting synthetic intermediates.

Cyclization and Heterocycle Formation Pathways

The thioamide functionality is a valuable building block for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. The reactivity of the sulfur and nitrogen atoms, as well as the adjacent carbon atoms, can be harnessed to construct various ring systems.

For example, thioamides can be used in the synthesis of thiophenes, thiazoles, and other related S-heterocycles. One common strategy involves the reaction of a thioamide with a suitable bifunctional electrophile. The thioamide can act as a binucleophile, with both the sulfur and nitrogen atoms participating in the cyclization. For instance, Lawesson's reagent-mediated cyclization is a well-known method for the synthesis of various sulfur heterocycles. researchgate.net

Photochemical Reactions of this compound and its Derivatives

The photochemistry of thioamides has been an area of active research, offering unique pathways for the synthesis of complex molecules. While simple thioamides are often photochemically inert, arylthioamides and cyclic thioamides exhibit significant reactivity. nih.gov The thiocarbonyl group can be excited by UV light to a reactive excited state, which can then undergo various transformations.

One of the most common photochemical reactions of thioamides is the [2+2] cycloaddition with alkenes to form thietanes. nih.gov This reaction proceeds via the excited state of the thioamide and provides a route to four-membered sulfur-containing rings. These thietanes can be stable or can undergo further reactions such as ring-opening or rearrangement.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for this compound are not extensively available in the published literature, the reactivity of the thioamide functional group has been the subject of numerous studies. The following discussion, therefore, draws upon research on analogous thioamide compounds to provide insight into the expected kinetic and thermodynamic profiles of key reactions involving this compound.

General Reactivity of Thioamides

Thioamides are versatile functional groups that can react with a wide range of electrophiles and nucleophiles. researchgate.net The sulfur atom is nucleophilic, while the carbon atom of the C=S bond is electrophilic. The reactivity of thioamides is distinct from their amide counterparts due to the properties of the sulfur atom, including its larger size, lower electronegativity, and greater polarizability compared to oxygen. nih.gov Thioamides are generally more reactive towards electrophiles at the sulfur atom and can participate in various transformations, including hydrolysis, alkylation, and cycloaddition reactions. researchgate.netnih.gov

Hydrolysis

The hydrolysis of thioamides to their corresponding amides is a fundamental transformation. Kinetic studies on various thioamides have revealed that this process is generally slower than the hydrolysis of the corresponding amides. For instance, the rate of hydrolysis of PhC(S)NR¹R² in aqueous KOH is reported to be 10 times slower than that of the corresponding PhC(O)NR¹R². nih.gov The reaction can be promoted by acids or metal ions. rsc.orgrsc.org

Kinetic studies on the hydrolysis of thioformamide (B92385) have provided specific rate constants. The rate constant for the thiol-catalyzed formation of thioformamide was determined to be approximately 5.8 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C, while the rate constant for its hydrolysis to formamide (B127407) is 2.7 × 10⁻⁶ s⁻¹. nih.gov This suggests that under certain prebiotic conditions, thioformamide would accumulate rather than readily hydrolyze. nih.gov Thermodynamic calculations for the hydrolysis of thioformamide to formamide show a reaction enthalpy (ΔHᵣ°) of -25.0158 kJ mol⁻¹ and a Gibbs free energy of reaction (ΔGᵣ°) of -27.350 kJ mol⁻¹. nih.gov

Table 1: Illustrative Thermodynamic Data for Thioamide Hydrolysis

ReactionΔHᵣ° (kJ mol⁻¹)ΔGᵣ° (kJ mol⁻¹)Reference
Thioformamide + H₂O → Formamide + H₂S-25.0158-27.350 nih.gov

This data is for thioformamide and serves as an example of the thermodynamics of thioamide hydrolysis.

Reaction with Electrophiles

The sulfur atom of the thioamide group is a soft nucleophile and readily reacts with soft electrophiles. Alkylation of thioamides is a common reaction, and kinetic studies have been performed on related systems.

A study on the reaction of thiobenzamide (B147508) with 3-chloroacetylacetone revealed a second-order rate constant with respect to both reactants. researchgate.net The activation energy (Ea) for this reaction was found to be 48.8176 kJ mol⁻¹. researchgate.net The negative entropy of activation (ΔS*) observed in this study suggests a rigid transition state. researchgate.net

Another example is the Eschenmoser coupling reaction, a sulfide-contraction reaction. Kinetic analysis of this reaction under flow conditions determined it to be a first-order reaction with a calculated activation energy of approximately 91 kJ/mol. beilstein-journals.org

Table 2: Representative Kinetic Data for Reactions of Thioamides with Electrophiles

ReactantsReaction TypeOrderRate Constant (k)Activation Energy (Ea) (kJ mol⁻¹)Reference
Thiobenzamide + 3-chloroacetylacetoneThiazole FormationSecond-48.8176 researchgate.net
Thiolactam + α-bromoketoneEschenmoser CouplingFirstVaries with temp.~91 beilstein-journals.org

This table presents kinetic data for reactions of other thioamides to illustrate the expected kinetic parameters for reactions of this compound with electrophiles.

Transamidation

While specific experimental kinetic and thermodynamic data for this compound are not available, the studies on analogous compounds provide a valuable framework for understanding its reactivity. The ethoxy group at the 2-position may influence the electronic properties of the thioamide group through inductive effects, potentially affecting reaction rates and equilibria, but the general patterns of reactivity are expected to be similar to those of other thioamides.

No Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research articles or detailed data could be found on the coordination chemistry of this compound. The targeted searches for information regarding its binding modes with transition metals, the synthesis and structural characterization of its metal complexes, and the influence of tautomerism on its coordination behavior did not yield any relevant results.

The inquiries for experimental or theoretical studies on monodentate or bidentate coordination, the roles of its sulfur and nitrogen donor atoms in forming metal complexes, X-ray crystallographic data, and spectroscopic signatures of coordination for this compound complexes were unsuccessful. The scientific literature accessible through these searches does not appear to contain studies focused on the specific subject of this article.

Therefore, it is not possible to provide a detailed, evidence-based article on the coordination chemistry of this compound as outlined. The information required to generate scientifically accurate content for the specified sections and subsections is not present in the accessed resources.

Table of Compounds Mentioned

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Extensive searches of scientific databases and scholarly articles have revealed a significant lack of publicly available research on the coordination chemistry of this compound. As a result, it is not possible to provide a detailed, informative, and scientifically accurate article on its role as a ligand in metal complexes, including its stereochemistry, and applications in catalysis and material science as outlined in the requested structure.

The topics of stereochemistry and chiral aspects in metal-thioamide systems, as well as the applications of such complexes in catalysis for organic reactions and as precursors for material science, are areas of active research for various thioamide-containing ligands. However, specific studies detailing the behavior of this compound in these contexts could not be found. This indicates that the coordination chemistry of this particular thioamide has likely not been a subject of published scientific investigation.

Without experimental data or theoretical studies on the formation, structure, and properties of metal complexes involving this compound, any discussion on the following topics would be purely speculative and would not meet the standards of a scientifically accurate article:

Coordination Chemistry of 2 Ethoxypropanethioamide As a Ligand

Applications of 2-Ethoxypropanethioamide Metal Complexes:

Precursors for Material Science:There are no available studies on the use of this compound metal complexes as precursors for materials with tunable redox potentials or for the development of polymer hybrid materials.

Consequently, the creation of data tables and detailed research findings as requested is not feasible. To maintain scientific integrity and accuracy, an article on the coordination chemistry of this compound cannot be generated at this time due to the absence of foundational research on the subject.

Derivatives and Analogues of 2 Ethoxypropanethioamide: Synthesis and Structure Reactivity Correlations

Systematic Synthesis of Structural Analogues and Homologs

The systematic synthesis of structural analogues of 2-Ethoxypropanethioamide is primarily achieved through the thionation of the corresponding amide precursors. This direct oxygen-to-sulfur exchange is the most common and effective method for preparing thioamides. chemrxiv.orgnih.gov Analogues can be designed by modifying the N-substituents, the alkoxy group (homologs such as methoxy, propoxy, etc.), or the alkyl backbone (e.g., replacing the methyl group with larger alkyl chains).

The principal method involves reacting the precursor, 2-ethoxypropanamide (B15481489) or its N-substituted derivatives, with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, mild, and versatile reagent for this transformation, often yielding clean products under relatively simple conditions. rsc.orgnih.govbeilstein-journals.orgnih.gov Other phosphorus sulfides, such as phosphorus pentasulfide (P₄S₁₀), are also effective, though they can sometimes require harsher reaction conditions. chemrxiv.orgorganic-chemistry.org The choice of reagent and conditions can be optimized to accommodate various functional groups present on the precursor amide. rsc.org

Alternative strategies for thioamide synthesis include the Willgerodt–Kindler reaction, which typically involves reacting an arylalkyl ketone with elemental sulfur and an amine, though this is less direct for preparing aliphatic thioamides like this compound. chemrxiv.orgnih.gov More contemporary methods also involve three-component reactions of aldehydes, amines, and elemental sulfur, which could be adapted for specific analogues. organic-chemistry.org

Table 1: Synthesis Methods for this compound Analogues This table is interactive and can be sorted by column.

Precursor Scaffold Thionating Agent Typical Conditions Resulting Analogue/Homolog
N-methyl-2-ethoxypropanamide Lawesson's Reagent Toluene (B28343), reflux N-methyl-2-ethoxypropanethioamide
2-Methoxypropanamide Phosphorus Pentasulfide (P₄S₁₀) Pyridine (B92270) or Xylene, reflux 2-Methoxypropanethioamide
2-Ethoxybutanamide Lawesson's Reagent THF, reflux 2-Ethoxybutanethioamide

Investigation of Substituent Effects on Reactivity and Electronic Properties

The substitution of an amide's oxygen with sulfur significantly alters the electronic properties of the functional group. nih.gov Thioamides exhibit a more pronounced resonance contribution from the bipolar form (R-C(S⁻)=N⁺R'R''), making the sulfur atom a soft nucleophile and the nitrogen atom less basic compared to amides. nih.gov The N-H protons of primary and secondary thioamides are also more acidic. nih.gov The effects of substituents on the ethoxy, propane (B168953), or nitrogen moieties of this compound can be predicted based on these fundamental principles.

N-Substituents : Introducing electron-donating groups (EDGs) on the nitrogen atom (e.g., alkyl groups) would increase the electron density on the thioamide system, enhancing the nucleophilicity of the sulfur atom. Conversely, electron-withdrawing groups (EWGs) would decrease sulfur's nucleophilicity and increase the acidity of an N-H proton.

Alkoxy Chain (Ethoxy Moiety) : Altering the length of the alkoxy chain (e.g., from ethoxy to propoxy) is expected to have a minor inductive effect on the electronic properties of the thioamide core. However, introducing substituents on the ethyl group, such as an EWG, could subtly decrease the electron-donating character of the oxygen, thereby influencing the thioamide resonance.

Computational studies using Density Functional Theory (DFT) are powerful tools for quantifying these effects, allowing for the calculation of parameters such as HOMO-LUMO gaps, charge distribution, and bond lengths, which correlate with reactivity. researchgate.netrsc.org For instance, DFT calculations can predict how different substituents influence the molecule's electronic structure, which in turn affects its reaction kinetics and spectroscopic properties. nih.govdntb.gov.ua

Table 2: Predicted Substituent Effects on this compound Properties This table is interactive and can be sorted by column.

Substituent Position Substituent Type Predicted Effect on Sulfur Nucleophilicity Predicted Effect on N-H Acidity (if applicable)
Nitrogen Electron-Donating (e.g., -CH₃) Increase N/A
Nitrogen Electron-Withdrawing (e.g., -Ac) Decrease Increase
Propane Backbone (C3) Electron-Withdrawing (e.g., -Cl) Minor Decrease Minor Increase

Structure-Property Relationships in Non-Biological Contexts (e.g., coordination ability, reaction rates)

The structure of this compound and its analogues directly influences their non-biological properties, particularly their ability to coordinate with metal ions and their reaction kinetics.

Coordination Ability : The thioamide group is an excellent ligand for transition metals, particularly soft metals, due to the presence of both a soft sulfur donor and a harder nitrogen donor. ucj.org.uaresearchgate.net This allows thioamides to act as monodentate ligands (coordinating through sulfur) or as bidentate chelating ligands (coordinating through both sulfur and nitrogen). ucj.org.uaacs.org The specific coordination mode depends on the metal ion, the steric environment around the thioamide, and the reaction conditions. ucj.org.uaresearchgate.net

Structural modifications to this compound analogues would alter this coordination behavior:

Steric Hindrance : Introducing bulky substituents on the nitrogen or the α-carbon (C2) could sterically hinder the formation of chelate complexes, favoring monodentate S-coordination.

Electronic Effects : Adding electron-donating groups would enhance the electron density on the sulfur atom, potentially strengthening its bond to a metal center.

The ability of thioamides to form stable complexes with metals like silver(I), palladium(II), platinum(II), and rhodium(III) is well-documented. ucj.org.uaacs.orgresearchgate.net This property makes them valuable building blocks in coordination chemistry and materials science.

Reaction Rates : The rate of reactions involving the thioamide group, such as S-alkylation or hydrolysis, is highly dependent on the molecule's structure. For instance, the rate of S-alkylation by an electrophile would be accelerated by electron-donating substituents that increase the nucleophilicity of the sulfur atom. Conversely, the reaction would be slowed by bulky substituents near the reaction center that create steric hindrance. wikipedia.org Studies on related systems have shown that even subtle changes, like replacing an amide with a thioamide, can alter reaction rates by orders of magnitude, highlighting the profound impact of this single-atom substitution on chemical reactivity. nih.govacs.org

Table 3: Structure-Property Correlations for this compound Analogues This table is interactive and can be sorted by column.

Structural Modification Property Predicted Outcome Rationale
Add bulky N-substituent (e.g., -tBu) Coordination Ability Favors monodentate (S) over bidentate (S,N) coordination Steric clash prevents chelate ring formation.
Add EDG on N-atom (e.g., -CH₃) Reaction Rate (S-alkylation) Increase Enhanced sulfur nucleophilicity.
Add EWG on propane backbone Coordination Ability Weaker M-S bond Reduced electron density on the sulfur donor atom.

Analytical Methodologies for 2 Ethoxypropanethioamide in Chemical Systems

Development of Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are central to the separation, identification, and quantification of 2-Ethoxypropanethioamide from its synthetic precursors, degradation products, and other impurities. The choice of method is dictated by the compound's volatility, polarity, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of thioamides, which are often non-volatile and possess chromophores that facilitate UV detection. asm.orgresearchgate.net A reversed-phase HPLC (RP-HPLC) approach is typically employed for the separation of thioamide compounds. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.netmdpi.com The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. researchgate.net The gradient or isocratic elution conditions can be optimized to achieve adequate separation from any impurities. Detection is commonly performed using a UV detector, as the thioamide C=S bond has a characteristic UV absorption maximum. nih.gov

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (25:75 v/v) researchgate.net
Flow Rate 1.0 mL/min
Detection UV Absorbance at ~265 nm nih.gov
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C) mdpi.com
This table represents typical starting conditions for the HPLC analysis of a thioamide compound and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is applicable for analytes that are volatile or can be made volatile through derivatization. americanpeptidesociety.org While some small thioamides may be sufficiently volatile for direct GC analysis, compounds like this compound might require derivatization to improve their thermal stability and volatility. americanpeptidesociety.org

A common approach for the analysis of compounds with active hydrogen atoms (like the -NH2 group in a primary thioamide) is silylation to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. americanpeptidesociety.org The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. asm.org

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysilphenylene-siloxane phase asm.org
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) asm.org
Inlet Temperature 250 °C asm.org
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization May be required (e.g., silylation)
This table represents typical starting conditions for the GC analysis of a derivatized thioamide compound and would require optimization for this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org This technique separates charged molecules based on their electrophoretic mobility in an electric field. thyrocare.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

The separation is conducted in a fused-silica capillary under a high voltage. wikipedia.org Detection is typically achieved by on-column UV absorbance, leveraging the thioamide chromophore. abechem.com CE methods are known for their high resolution, short analysis times, and minimal sample and solvent consumption. wikipedia.orgabechem.com

ParameterTypical Value/Condition
Capillary Fused silica (e.g., 50 µm i.d., 50-75 cm total length)
Background Electrolyte Borate or phosphate buffer containing a surfactant (e.g., SDS)
Applied Voltage 15-30 kV
Temperature 25 °C
Injection Hydrodynamic or Electrokinetic
Detection On-column UV Absorbance at ~265 nm nih.gov
This table represents typical starting conditions for the MEKC analysis of a neutral thioamide-like compound and would require optimization for this compound.

Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical methods can be developed for the detection and quantification of this compound.

Spectrophotometric methods rely on the absorption of ultraviolet or visible light. The thioamide functional group contains a C=S chromophore which absorbs in the UV region, typically around 260-270 nm. nih.gov This intrinsic absorbance can be used for direct quantification in simple matrices. For enhanced sensitivity or selectivity in complex matrices, derivatization reactions can be employed to produce a colored product that absorbs in the visible region. For instance, reactions involving the thiol group (after potential tautomerization of the thioamide) with specific chromogenic reagents can be explored. uw.edu.pl

Electrochemical detection offers a sensitive and selective alternative. The thioamide group can be susceptible to oxidation or reduction at an electrode surface. nih.govnih.gov The oxidation potential of a thioamide is significantly lower than that of its corresponding amide, making it a good candidate for oxidative electrochemical detection. nih.gov Techniques such as cyclic voltammetry could be used to study the electrochemical behavior of this compound and determine its oxidation potential. Amperometric detection, coupled with a chromatographic separation like HPLC, can provide very low detection limits.

Validation of Analytical Procedures

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netgavinpublishers.com Any developed method for this compound must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory).

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing a sample with a known concentration (a certified reference material) or by spike-recovery experiments, where a known amount of this compound is added to a blank matrix.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Quantification Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (RSD%) ≤ 2% for assay; ≤ 5% for impurity determination
Accuracy (% Recovery) 98.0% - 102.0% gavinpublishers.com
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
This table presents common acceptance criteria for the validation of an analytical method in a chemical or pharmaceutical context.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to the study and application of any new compound. For 2-Ethoxypropanethioamide, future research will likely concentrate on pioneering novel synthetic pathways that offer improvements in yield, selectivity, and sustainability over traditional methods. While classical approaches to thioamide synthesis often involve the use of thionating agents like Lawesson's reagent, emerging strategies may explore catalyst-driven processes or flow chemistry techniques to enhance reaction control and minimize waste. researchgate.net The exploration of one-pot syntheses and the use of readily available starting materials will also be crucial in making this compound more accessible for broader scientific investigation.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules at the atomic level. For this compound, advanced computational modeling will be instrumental in elucidating its electronic structure, reactivity, and potential interactions with biological targets or material interfaces. Techniques such as Density Functional Theory (DFT) can provide insights into the molecule's conformational preferences and spectroscopic properties. researchgate.net Future computational work could extend to molecular dynamics simulations to model the behavior of this compound in complex environments, such as in solution or within a polymer matrix, thereby guiding experimental design and accelerating the discovery of new applications.

Development of New Catalytic Applications

The unique electronic properties of the thioamide group suggest that this compound could serve as a ligand or a precursor to a catalyst in a variety of chemical transformations. Future research is poised to explore the development of new catalytic applications leveraging this scaffold. This could involve the design of transition metal complexes where this compound acts as a ligand, potentially influencing the catalyst's activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation. The inherent chirality of this compound could also be exploited in asymmetric catalysis, a field of significant industrial importance.

Design of Advanced Materials Incorporating this compound Scaffolds

The incorporation of specific molecular scaffolds into materials can impart novel functions and properties. The thioamide functionality in this compound, with its distinct hydrogen bonding capabilities and electronic characteristics, makes it an intriguing building block for advanced materials. researchgate.net Future research could focus on the design and synthesis of polymers, metal-organic frameworks (MOFs), or self-assembled monolayers where the this compound unit plays a key role in defining the material's architecture and function. Potential applications for such materials could include sensors, where the thioamide group interacts selectively with specific analytes, or in electronic devices where its electronic properties can be harnessed.

Methodological Advancements in Characterization Techniques

As with any novel compound, the development of robust and sensitive characterization techniques is paramount to understanding its structure and purity. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable, future research may necessitate the development of more advanced analytical methods tailored to this compound. This could involve the use of specialized NMR experiments to probe subtle stereochemical details or the application of advanced chromatographic techniques for the separation of closely related analogues. Furthermore, the development of in-situ characterization methods could provide real-time insights into the compound's behavior during chemical reactions or within a functional material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.